![molecular formula C9H7N5O B1303692 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 338793-16-1](/img/structure/B1303692.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

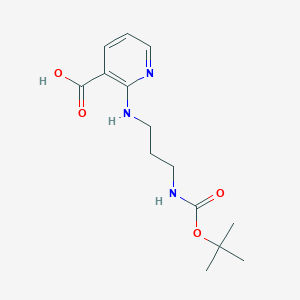

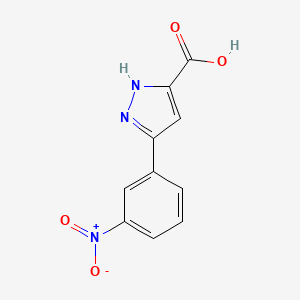

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” is a pyrimidine-based compound that has gained significant research interest in the past few years. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . The molecular formula of this compound is C9H7N5O.

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular structure of “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” can be confirmed using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis

The inhibitory effect of the synthesized substances, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, in relation to copper in neutral and acidic chloride environments within the concentration range of 0.01–1.00 mM has been studied .Physical And Chemical Properties Analysis

The compound “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” has a melting point of 262–264 °C .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It can be used to study protein interactions and modifications, which is crucial for understanding cellular processes and disease mechanisms .

Synthesis of Heterocyclic Compounds

It serves as a key intermediate in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry. These compounds are integral to developing new pharmaceuticals with potential therapeutic applications .

Influenza Virus Research

Researchers have identified derivatives of this compound that inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This is a promising avenue for antiviral drug development .

Pharmacological Activities

The [1,2,4]Triazolo [1,5-a]pyrimidine scaffold, to which this compound belongs, is known to exhibit a wide range of pharmacological activities. These include anticancer, antimicrobial, anti-tubercular, and adenosine antagonist properties, making it a valuable compound in drug discovery .

Cardiovascular Disorders

Compounds based on this scaffold have been used in the treatment of cardiovascular disorders. Their unique properties allow them to interact with biological pathways involved in heart diseases .

Material Sciences

Beyond its biological applications, this compound has also found use in material sciences. Its structural properties can be leveraged in the development of new materials with specific desired characteristics .

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, has been reported to act as an effector forA2a adenosine receptors .

Mode of Action

Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable biological activities . The structure–activity relationship (SAR) indicates that the pyrimidine-7(4H)-one motif is a necessary “active core” .

Biochemical Pathways

Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Result of Action

Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Safety and Hazards

Propiedades

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZMXGIAIXOTIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377317 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-16-1 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)